molecular formula C22H18N2O4S2 B11965678 3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B11965678
M. Wt: 438.5 g/mol
InChI Key: PEQZLOAMOFDMPJ-HNENSFHCSA-N
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Description

3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound with a unique structure that combines elements of indole, thiazolidine, and propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps, starting with the preparation of the indole and thiazolidine intermediates. The key steps include:

    Formation of the Indole Intermediate: This involves the reaction of 4-methylbenzylamine with isatin to form the indole derivative.

    Synthesis of the Thiazolidine Intermediate: This step involves the reaction of thiourea with α-halo acids to form the thiazolidine ring.

    Coupling Reaction: The indole and thiazolidine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidines or indoles.

Scientific Research Applications

3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.

    Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used in the treatment of diabetes.

    Propanoic Acid Derivatives: Compounds such as ibuprofen and naproxen, which are common nonsteroidal anti-inflammatory drugs.

Uniqueness

The uniqueness of 3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid lies in its combined structure, which integrates features of indole, thiazolidine, and propanoic acid. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N2O4S2

Molecular Weight

438.5 g/mol

IUPAC Name

3-[(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H18N2O4S2/c1-13-6-8-14(9-7-13)12-24-16-5-3-2-4-15(16)18(20(24)27)19-21(28)23(22(29)30-19)11-10-17(25)26/h2-9H,10-12H2,1H3,(H,25,26)/b19-18-

InChI Key

PEQZLOAMOFDMPJ-HNENSFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC(=O)O)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC(=O)O)C2=O

Origin of Product

United States

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